Hydroxychloroquine O-Sulfate Sodium Salt
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Overview
Description
Hydroxychloroquine O-Sulfate (sodium salt) is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . The compound is known for its anti-inflammatory and immunomodulatory properties, making it a valuable drug in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine O-Sulfate (sodium salt) involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the sulfonation of hydroxychloroquine to form the sulfate derivative, followed by neutralization with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of Hydroxychloroquine O-Sulfate (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Hydroxychloroquine O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling and immune response modulation.
Medicine: Investigated for its potential in treating viral infections, including SARS-CoV-2, and its role in managing autoimmune diseases
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Hydroxychloroquine O-Sulfate (sodium salt) exerts its effects through multiple mechanisms:
Immune Modulation: It inhibits the activity of certain enzymes and pathways involved in the immune response, reducing inflammation and autoimmunity.
Antiviral Activity: The compound increases the pH within intracellular vacuoles, inhibiting viral replication and assembly.
Molecular Targets: It targets lysosomes and endosomes, interfering with their function and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another aminoquinoline with similar antimalarial and immunomodulatory properties.
Quinacrine: An older antimalarial drug with a different mechanism of action.
Mefloquine: A related compound used for malaria prophylaxis and treatment.
Uniqueness
Hydroxychloroquine O-Sulfate (sodium salt) is unique due to its dual role in treating both malaria and autoimmune diseases. Its improved safety profile compared to chloroquine makes it a preferred choice in clinical settings .
Properties
Molecular Formula |
C18H25ClN3NaO4S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |
InChI |
InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |
InChI Key |
DXNDPIWJQPZOPR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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